molecular formula C6H12N2O4 B13897266 2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid

2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid

Katalognummer: B13897266
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: BIYXEUAFGLTAEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid is a dipeptide derived from glycine and L-alanine. This compound plays an essential role in protein biosynthesis, DNA replication, and other metabolic processes in living organisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid typically involves the coupling of glycine and L-alanine derivatives under specific conditions. The reaction often requires the use of coupling agents such as carbodiimides (e.g., DCC) and protecting groups to ensure selective reactions .

Industrial Production Methods

it is likely that large-scale synthesis would involve similar coupling reactions with optimized conditions for higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.

    Biology: Plays a role in protein biosynthesis and DNA replication.

    Industry: Used in the production of specialized peptides and as a research tool in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid involves its incorporation into peptides and proteins. It interacts with various enzymes and molecular targets involved in protein biosynthesis and DNA replication. The specific pathways and molecular targets depend on the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycyl-L-alanine: Another dipeptide derived from glycine and L-alanine.

    Glycyl-L-serine: A dipeptide derived from glycine and L-serine.

    Glycyl-L-valine: A dipeptide derived from glycine and L-valine.

Uniqueness

2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid is unique due to its specific structure, which includes both amino and hydroxyl functional groups. This allows it to participate in a wide range of chemical reactions and makes it a versatile building block in peptide synthesis .

Eigenschaften

Molekularformel

C6H12N2O4

Molekulargewicht

176.17 g/mol

IUPAC-Name

2-[(2-amino-3-hydroxybutanoyl)amino]acetic acid

InChI

InChI=1S/C6H12N2O4/c1-3(9)5(7)6(12)8-2-4(10)11/h3,5,9H,2,7H2,1H3,(H,8,12)(H,10,11)

InChI-Schlüssel

BIYXEUAFGLTAEM-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C(=O)NCC(=O)O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.